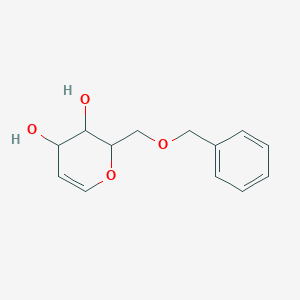

2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol

CAS No.:

Cat. No.: VC17939380

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16O4 |

|---|---|

| Molecular Weight | 236.26 g/mol |

| IUPAC Name | 2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol |

| Standard InChI | InChI=1S/C13H16O4/c14-11-6-7-17-12(13(11)15)9-16-8-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2 |

| Standard InChI Key | RHDGBCAJRWMYHR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COCC2C(C(C=CO2)O)O |

Introduction

Structural Characteristics and Nomenclature

2-(Phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol belongs to the dihydro-pyran family, characterized by a six-membered oxygen-containing ring with two double bonds. The molecule’s core structure (3,4-dihydro-2H-pyran) is partially saturated, with hydroxyl groups at positions 3 and 4 and a phenylmethoxymethyl substituent at position 2 . The phenylmethoxymethyl group (–CH2–O–CH2–C6H5) introduces steric bulk and lipophilicity, while the vicinal diol configuration enables hydrogen bonding and chelation .

Comparative analysis with structurally similar compounds, such as (2R,3S,4S)-2-methyl-3,4-dihydro-2H-pyran-3,4-diol (CAS 69515-54-4), reveals that alkyl or aryl substitutions at position 2 significantly influence solubility and reactivity . For instance, the methyl analog exhibits a molecular weight of 130.14 g/mol and a polar surface area (PSA) of 49.69 Ų , whereas the phenylmethoxymethyl derivative’s larger substituent likely increases its molecular weight to approximately 236.27 g/mol (calculated) and reduces water solubility.

Synthesis and Reaction Pathways

Formation of the Dihydro-Pyran Core

The dihydro-pyran scaffold is typically synthesized via acid-catalyzed cyclization of diols or epoxy alcohols. For example, 3,4-dihydro-2H-pyran (CAS 110-87-2) is produced through the dehydration of tetrahydrofurfuryl alcohol under acidic conditions . Introducing substituents at position 2 often involves nucleophilic addition or etherification reactions. The phenylmethoxymethyl group may be installed via Williamson ether synthesis, reacting a benzyl chloromethyl ether with the deprotonated hydroxyl group of a preformed dihydro-pyran-diol intermediate .

Functionalization and Protecting Group Strategies

Dihydro-pyran derivatives are widely employed as protecting groups for alcohols and other nucleophiles. The tetrahydropyranyl (THP) ether, formed by reacting dihydropyran with alcohols under acidic catalysis, is stable to bases, Grignard reagents, and hydride reducing agents . In the case of 2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol, the phenylmethoxymethyl group may serve a dual role: protecting the 2-hydroxymethyl position while the diol groups participate in further transformations .

The phenylmethoxymethyl group’s aromaticity and ether linkage likely render the compound lipophilic, with logP values exceeding 2.0 . The vicinal diol moiety may facilitate coordination with metal catalysts or participation in oxidative reactions .

Applications in Organic Synthesis

Hydroxyl Group Protection

Analogous to 3,4-dihydro-2H-pyran’s role in forming THP ethers , the diol groups in this compound could protect sensitive hydroxyl functionalities during multi-step syntheses. For example, the 3,4-diol system might undergo selective acetonide formation under acidic conditions, enabling orthogonal protection strategies .

Chiral Building Blocks

The stereogenic centers at positions 2, 3, and 4 (if present) make this compound a candidate for asymmetric synthesis. Derivatives like D-(+)-glucal (CAS 13265-84-4) demonstrate utility in carbohydrate chemistry , suggesting that the phenylmethoxymethyl analog could serve as a precursor to glycosidase inhibitors or nucleoside analogs.

Future Research Directions

-

Stereoselective Synthesis: Developing enantioselective routes to access specific diastereomers of the compound.

-

Polymer Chemistry: Investigating its potential as a monomer for polyethers or cross-linked resins, leveraging the diol’s reactivity .

-

Pharmaceutical Intermediates: Evaluating its utility in synthesizing bioactive molecules, particularly antiviral or anticancer agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume